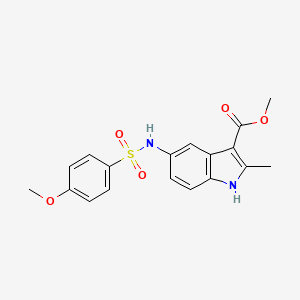
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate, commonly referred to as Methyl-5-MBI, is a new and emerging compound that has recently been studied for its potential applications in scientific research. Methyl-5-MBI is a derivative of indole-3-carboxylic acid, and is a synthetic molecule that has been developed to have a wide range of properties, including biological activity. In recent years, Methyl-5-MBI has been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
科学研究应用
Methyl-5-MBI has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate gene expression and for its potential use as a therapeutic agent. It has also been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
作用机制
The mechanism of action of Methyl-5-MBI is not yet fully understood, but it is believed to be related to its ability to modulate gene expression. It is believed that Methyl-5-MBI binds to certain proteins, which then modulate the expression of certain genes. This can lead to changes in the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
Methyl-5-MBI has been studied for its potential to modulate the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell. It has been shown to have an effect on the expression of certain proteins involved in cell growth and differentiation, as well as on proteins involved in the regulation of gene expression. It has also been shown to have an effect on the expression of proteins involved in the metabolism of fatty acids and carbohydrates.
实验室实验的优点和局限性
Methyl-5-MBI has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable. It also has a wide range of potential applications, making it a useful tool for a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not yet fully understood how it works, and it is not yet known how it will interact with other compounds or drugs.
未来方向
The potential applications of Methyl-5-MBI are still being explored, and there are several potential future directions for research. These include the development of new drugs based on Methyl-5-MBI, further research into its mechanism of action, and the development of new assays to study its effects on biochemical and physiological processes. Additionally, further research into its potential use in gene therapy and gene editing could be beneficial. Finally, further research into its potential use in the study of metabolic processes could lead to new insights into the regulation of metabolism.
合成方法
The synthesis of Methyl-5-MBI is a relatively simple process that involves the reaction of indole-3-carboxylic acid with 4-methoxybenzenesulfonamide, followed by methylation. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction results in the formation of the desired product, Methyl-5-MBI.
属性
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-17(18(21)25-3)15-10-12(4-9-16(15)19-11)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRPSRGUBQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)


![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)